molecular formula C14H10BrNO3S B506556 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one CAS No. 83393-69-5

5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B506556
CAS No.: 83393-69-5
M. Wt: 352.2g/mol
InChI Key: DYLPNSGEFJSETM-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound featuring a bromine atom, a hydroxyl group, and a thiophene ring. This compound belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the hydroxyl group through a hydroxylation reaction. The thiophene ring is then attached via a Friedel-Crafts acylation reaction, using thiophene-2-carboxylic acid as the acylating agent. The final step involves cyclization to form the indolone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has shown potential in various bioassays. It can act as an inhibitor or activator of specific enzymes, making it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group can form hydrogen bonds or halogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-hydroxy-1H-indole-2-one: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom, which reduces its potential for substitution reactions.

    5-bromo-3-hydroxy-3-[2-oxo-2-(phenyl)ethyl]-1,3-dihydro-2H-indol-2-one: Contains a phenyl ring instead of a thiophene ring, altering its electronic properties and reactivity.

Uniqueness

The presence of both a bromine atom and a thiophene ring in 5-bromo-3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one makes it unique. This combination allows for a wide range of chemical modifications and interactions, enhancing its utility in various scientific and industrial applications.

Properties

IUPAC Name

5-bromo-3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3S/c15-8-3-4-10-9(6-8)14(19,13(18)16-10)7-11(17)12-2-1-5-20-12/h1-6,19H,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLPNSGEFJSETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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